molecular formula C17H19ClFN3OS B2760360 2-(2-chloro-6-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide CAS No. 1798542-52-5

2-(2-chloro-6-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide

Cat. No.: B2760360
CAS No.: 1798542-52-5
M. Wt: 367.87
InChI Key: VVIUTZREMJHKEA-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide typically involves several steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Piperidine Derivative Synthesis: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and haloalkanes.

    Coupling Reactions: The thiazole and piperidine derivatives are then coupled using a suitable linker, such as a halomethyl group, under basic conditions to form the intermediate.

    Final Acetamide Formation: The intermediate is then reacted with 2-chloro-6-fluorobenzoyl chloride in the presence of a base like triethylamine to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the reduction of the acetamide group.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-(2-chloro-6-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
  • 2-(2-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
  • 2-(2-chloro-6-methylphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide

Uniqueness

The uniqueness of 2-(2-chloro-6-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide lies in its specific substitution pattern on the aromatic ring, which can influence its biological activity and chemical reactivity. The presence of both chloro and fluoro substituents may enhance its binding affinity to certain targets and improve its pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN3OS/c18-14-4-1-5-15(19)13(14)9-16(23)21-10-12-3-2-7-22(11-12)17-20-6-8-24-17/h1,4-6,8,12H,2-3,7,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIUTZREMJHKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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